molecular formula C9H20N2O3 B15373722 tert-Butyl (4-(aminooxy)butyl)carbamate

tert-Butyl (4-(aminooxy)butyl)carbamate

Cat. No.: B15373722
M. Wt: 204.27 g/mol
InChI Key: UIYWXMXMAKTNBG-UHFFFAOYSA-N
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Description

tert-Butyl (4-(aminooxy)butyl)carbamate is a carbamate-protected amine derivative featuring a four-carbon chain with an aminooxy (-ONH₂) group. This compound is structurally characterized by the tert-butyloxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes, and the aminooxy moiety, which enables reactivity in oxime ligation, bioconjugation, or coordination chemistry.

Properties

Molecular Formula

C9H20N2O3

Molecular Weight

204.27 g/mol

IUPAC Name

tert-butyl N-(4-aminooxybutyl)carbamate

InChI

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-6-4-5-7-13-10/h4-7,10H2,1-3H3,(H,11,12)

InChI Key

UIYWXMXMAKTNBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCON

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogs of tert-Butyl (4-(aminooxy)butyl)carbamate and their distinguishing features:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Applications/Significance Reference
This compound Boc-protected aminooxybutyl chain ~250–300 (estimated) Potential bioconjugation, drug delivery
tert-Butyl (2-(aminooxy)ethyl)carbamate Shorter chain (ethyl instead of butyl) 190.24 Oxime chemistry, linker synthesis
tert-Butyl (4-aminobut-2-en-1-yl)carbamate Unsaturated butenyl chain 186.25 Intermediate in enamine synthesis
tert-Butyl (4-(2-hydroxyethoxy)butyl)carbamate Ether-linked hydroxyethoxy group 233.31 Solubility enhancement, polymer chemistry
tert-Butyl (4-((pyridin-2-ylmethyl)amino)butyl)carbamate Pyridylmethylamino substitution 335.42 Anti-HIV activity (CXCR4 antagonism)
tert-Butyl (4-aminobenzyl)carbamate Aromatic benzylamine substitution 222.28 Kinase inhibitor intermediates

Physicochemical Properties

Property This compound (Estimated) tert-Butyl (2-(aminooxy)ethyl)carbamate tert-Butyl (4-(2-hydroxyethoxy)butyl)carbamate
Boiling Point ~350–370°C Not reported 361.2°C (predicted)
pKa ~12–13 (aminooxy group) 12.83 (predicted) 12.83 (predicted)
Solubility Moderate in polar aprotic solvents High in DMSO, methanol High in water (due to hydroxyethoxy)
Stability Sensitive to strong acids/oxidizing agents Stable at RT Hydrolytically stable

The aminooxy group confers unique reactivity but may reduce stability compared to saturated or aromatic analogs.

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